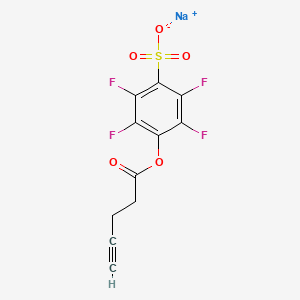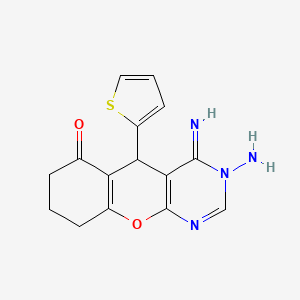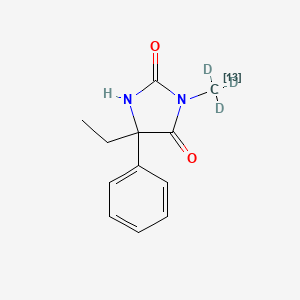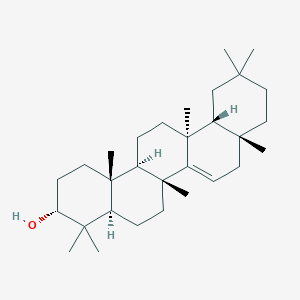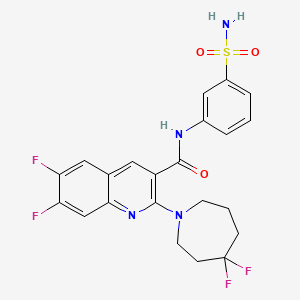
1-Methylguanosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylguanosine-d3 is a deuterium-labeled derivative of 1-Methylguanosine. This compound is a methylated nucleoside that originates from RNA degradation. It is often used as a tumor marker in scientific research . The deuterium labeling makes it particularly useful in various analytical and pharmacokinetic studies.
Preparation Methods
The synthesis of 1-Methylguanosine-d3 involves the incorporation of deuterium atoms into the 1-Methylguanosine molecule. This process typically requires specialized conditions to ensure the correct placement of deuterium. The industrial production methods for this compound are not widely documented, but it generally involves the use of stable isotope labeling techniques .
Chemical Reactions Analysis
1-Methylguanosine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methylguanosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various analytical techniques due to its deuterium labeling.
Biology: It plays a role in studying RNA degradation and methylation processes.
Medicine: It serves as a tumor marker, helping in the diagnosis and monitoring of certain cancers.
Industry: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The mechanism of action of 1-Methylguanosine-d3 involves its incorporation into RNA molecules. This incorporation can affect the stability and function of RNA, leading to various biological effects. The molecular targets and pathways involved include RNA methylation enzymes and RNA degradation pathways .
Comparison with Similar Compounds
1-Methylguanosine-d3 is unique due to its deuterium labeling, which distinguishes it from other methylated nucleosides. Similar compounds include:
1-Methylguanosine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
N1-Methylguanosine: Another methylated nucleoside with slightly different properties and applications.
Conclusion
This compound is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers.
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI Key |
UTAIYTHAJQNQDW-MKKTUXCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


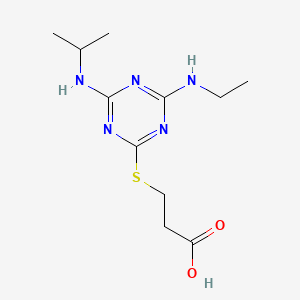
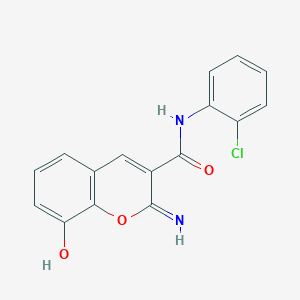
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)


![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
